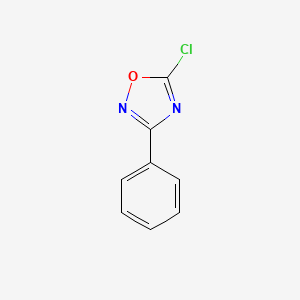

5-Chloro-3-phenyl-1,2,4-oxadiazole

描述

Overview of 1,2,4-Oxadiazole (B8745197) Core Structure and Significance in Medicinal Chemistry and Materials Science

The 1,2,4-oxadiazole is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. nih.govacs.org This heterocyclic core is a subject of considerable interest in medicinal chemistry due to its unique bioisosteric properties and a wide range of biological activities. nih.gov It is often used as a bioisostere for ester and amide groups, a strategy that can enhance the metabolic stability of a parent compound. nih.govnih.gov

The versatility of the 1,2,4-oxadiazole scaffold has led to its incorporation into a variety of therapeutic agents. nih.gov Compounds containing this ring have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. nih.govnih.gov The tunable physicochemical properties of the 1,2,4-oxadiazole ring make it an attractive framework for the development of new drugs. nih.gov

Beyond pharmaceuticals, 1,2,4-oxadiazoles have found applications in materials science, including in the dyestuff industry and as scintillating materials. nih.govnih.gov

Historical Context of 1,2,4-Oxadiazole Research and Development

The first synthesis of the 1,2,4-oxadiazole heterocycle was accomplished in 1884 by Tiemann and Krüger. nih.gov Initially, the structure was misidentified and classified as an azoxime. nih.gov It wasn't until nearly 80 years later that the chemical community took significant notice of this heterocycle, spurred by the discovery of its photochemical rearrangement into other heterocyclic systems. nih.gov

The exploration of the biological activities of 1,2,4-oxadiazole derivatives began in the early 1940s. nih.gov Two decades later, the first commercial drug containing this ring, Oxolamine, was introduced as a cough suppressant. nih.gov Interest in the biological applications of 1,2,4-oxadiazoles has seen a marked increase in recent years. nih.gov

Classification and Nomenclature of 5-Chloro-3-phenyl-1,2,4-oxadiazole as a Substituted 1,2,4-Oxadiazole

This compound is classified as a substituted 1,2,4-oxadiazole. The systematic nomenclature for heterocyclic compounds, such as the Hantzsch-Widman system, provides a methodical way of naming these structures. msu.edu In this case, the name indicates a 1,2,4-oxadiazole ring with a chlorine atom at the 5-position and a phenyl group at the 3-position.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJYPXFSJLVCRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508237 | |

| Record name | 5-Chloro-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-44-1 | |

| Record name | 5-Chloro-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 5 Chloro 3 Phenyl 1,2,4 Oxadiazole and Its Precursors

Contemporary Synthetic Routes to the 1,2,4-Oxadiazole (B8745197) Ring System

The formation of the 1,2,4-oxadiazole heterocycle is predominantly achieved through the construction of the N-C-O linkage via cyclization. These strategies offer robust and flexible pathways to a diverse array of 3,5-disubstituted 1,2,4-oxadiazoles.

Cyclization Reactions in the Formation of 1,2,4-Oxadiazoles

The most prevalent and classical method for synthesizing the 1,2,4-oxadiazole ring is the cyclization of an O-acylamidoxime intermediate. This approach can be considered a [4+1] strategy, where four atoms are contributed by an amidoxime and one carbon atom is provided by an acylating agent. In many instances, the O-acylamidoxime is not isolated, and the reaction proceeds as a one-pot synthesis. chim.it

Another significant cyclization pathway is the 1,3-dipolar cycloaddition between a nitrile oxide and a nitrile. This [3+2] cycloaddition is a powerful tool for forming the heterocyclic ring, though it can sometimes be limited by the reactivity of the nitrile and the potential for dimerization of the nitrile oxide. nih.gov Oxidative cyclization reactions have also been developed, such as the iodobenzene diacetate-mediated cyclization of acylguanidines to form 3-amino-1,2,4-oxadiazoles. chim.it

Amidoxime-Based Synthetic Strategies for 1,2,4-Oxadiazoles

Amidoximes are crucial building blocks in the synthesis of 1,2,4-oxadiazoles. The reaction of an amidoxime with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, is the most widely applied method for forming the oxadiazole ring. chim.it The initial step is the O-acylation of the amidoxime, which is then followed by a cyclodehydration to yield the final product. nih.gov

Various activating agents can be used to facilitate the reaction between the amidoxime and carboxylic acid, including carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or reagents like carbonyldiimidazole (CDI). chim.it One-pot procedures are often preferred, where the amidoxime is reacted directly with a carboxylic acid derivative without the isolation of the O-acylamidoxime intermediate. nih.govorganic-chemistry.org

Tandem Reactions and Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

Tandem reactions, which involve several bond-forming events in a single operation, provide an efficient route to 1,2,4-oxadiazoles. For instance, a tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like triflic acid has been developed. nih.gov This process proceeds through the interaction of nucleophiles with cationic intermediates derived from the protonation of the nitroalkene.

In line with green chemistry principles, efforts have been made to develop more environmentally benign synthetic methods. This includes the use of polymer-supported reagents, which simplify purification and reduce waste. nih.gov Continuous-flow microreactor systems also represent a green approach, allowing for rapid and efficient multistep synthesis with minimal solvent usage and improved safety.

Microwave-Assisted and Ultrasonic-Assisted Synthetic Methods

To accelerate reaction times and improve yields, microwave irradiation and ultrasound have been employed in the synthesis of 1,2,4-oxadiazoles. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes. This technique has been successfully applied to the cyclization of amidoximes with carboxylic acids or their derivatives, often in one-pot procedures. organic-chemistry.org The use of microwave heating in combination with polymer-supported reagents further enhances the efficiency and green credentials of the synthesis. nih.gov

Ultrasonic irradiation is another alternative energy source that can promote the synthesis of heterocyclic compounds. While less common than microwave assistance for 1,2,4-oxadiazole synthesis, ultrasound has been shown to be effective in various organic transformations and represents a potential green chemistry tool for this purpose.

Targeted Synthesis of 5-Chloro-3-phenyl-1,2,4-oxadiazole

The targeted synthesis of this compound is typically achieved through a two-step process. This involves the initial preparation of a key intermediate, 3-phenyl-1,2,4-oxadiazol-5(4H)-one, which is subsequently chlorinated.

Preparation of Key Intermediates, e.g., Amidoximes

The primary precursor for the "3-phenyl" portion of the target molecule is benzamidoxime. Benzamidoxime is commonly synthesized from benzonitrile through its reaction with hydroxylamine. This reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent like ethanol. researchgate.net

The synthesis of 3-phenyl-1,2,4-oxadiazol-5(4H)-one, the direct precursor to the final product, involves the cyclization of benzamidoxime with a one-carbon carbonyl source. Reagents such as phosgene, diphosgene, or triphosgene are effective for this transformation. The reaction between an amidoxime and a phosgene equivalent leads to the formation of the 1,2,4-oxadiazol-5-one ring system. thieme-connect.de For example, reacting benzamidoxime with triphosgene in the presence of a base like triethylamine in an inert solvent would yield 3-phenyl-1,2,4-oxadiazol-5(4H)-one. reddit.com

The subsequent step is the chlorination of the 3-phenyl-1,2,4-oxadiazol-5(4H)-one. This conversion of the cyclic ketone to the corresponding chloride is a standard transformation that can be accomplished using various chlorinating agents. Common reagents for this type of reaction include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with gentle heating.

Table 1: Key Reactions in the Synthesis of 1,2,4-Oxadiazoles

| Reaction Type | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Amidoxime Acylation & Cyclization | Amidoxime, Carboxylic Acid/Acyl Chloride | EDC, DCC, or CDI; Heat or Microwave | 3,5-Disubstituted 1,2,4-Oxadiazole |

| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide | Heat or Catalyst | 3,5-Disubstituted 1,2,4-Oxadiazole |

| Oxadiazol-5-one Formation | Amidoxime, Phosgene/Triphosgene | Base (e.g., Triethylamine) | 1,2,4-Oxadiazol-5-one |

| Chlorination | 1,2,4-Oxadiazol-5-one | POCl₃ or SOCl₂ | 5-Chloro-1,2,4-oxadiazole |

Table 2: Examples of Reagents in 1,2,4-Oxadiazole Synthesis

| Reagent Class | Specific Example(s) | Role in Synthesis |

|---|---|---|

| Amidoxime Precursor | Benzonitrile | Starting material for benzamidoxime |

| Coupling Agents | EDC, DCC, CDI | Activation of carboxylic acids |

| Cyclization Agents | Phosgene, Triphosgene | Formation of the oxadiazol-5-one ring |

| Chlorinating Agents | Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂) | Conversion of oxadiazol-5-one to 5-chloro-oxadiazole |

| Energy Sources | Microwave Irradiation, Ultrasound | Reaction rate acceleration |

| Green Chemistry Reagents | Polymer-supported reagents | Facilitate purification and reduce waste |

Halogenation Strategies at the 5-Position of the 1,2,4-Oxadiazole Ring

The introduction of a chlorine atom at the 5-position of the 3-phenyl-1,2,4-oxadiazole ring is a key transformation, typically achieved by the halogenation of a 3-phenyl-1,2,4-oxadiazol-5(4H)-one precursor. This precursor, which exists in tautomeric equilibrium with its 5-hydroxy counterpart, can be effectively converted to the 5-chloro derivative using standard chlorinating agents.

Common reagents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). The reaction involves heating the oxadiazolone precursor with the chlorinating agent, often in the presence of a catalytic amount of a base like pyridine or N,N-dimethylformamide (DMF), to facilitate the conversion. The mechanism proceeds via the activation of the hydroxyl group (in the 5-hydroxy tautomer) or the carbonyl oxygen, followed by nucleophilic attack by the chloride ion to displace the activated group and yield the final chlorinated product. The choice of reagent and reaction conditions can be optimized to achieve high yields and purity.

Table 1: Common Halogenation Reagents for 1,2,4-Oxadiazol-5-ones

| Reagent | Typical Conditions | Advantages |

| Phosphorus oxychloride (POCl₃) | Reflux, often with a catalytic base | High reactivity, effective for a wide range of substrates |

| Thionyl chloride (SOCl₂) | Reflux, neat or in an inert solvent | Gaseous byproducts (SO₂, HCl) are easily removed |

| Vilsmeier Reagent (POCl₃/DMF) | Room temperature to moderate heating | Milder conditions compared to neat POCl₃ |

Introduction of the Phenyl Moiety at the 3-Position

The phenyl group at the 3-position of the oxadiazole ring originates from a precursor containing a benzoyl or related moiety. The most prevalent synthetic route involves the use of benzamidoxime (also known as N'-hydroxybenzamidine). nih.govchemintech.ru This key intermediate is typically prepared by the reaction of benzonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine. nih.gov

Once benzamidoxime is synthesized, it serves as the N-C-N fragment for the construction of the 1,2,4-oxadiazole ring. The remainder of the ring is formed by reacting the benzamidoxime with a one-carbon synthon that will ultimately bear the substituent at the 5-position. nih.govnih.gov For the synthesis of the 3-phenyl-1,2,4-oxadiazol-5(4H)-one precursor (needed for halogenation), suitable C1 synthons include phosgene, triphosgene, or carbonyldiimidazole (CDI). These reagents react with the amidoxime to facilitate cyclization and form the desired oxadiazolone ring structure. beilstein-journals.org The reaction proceeds through an initial acylation of the amidoxime followed by a cyclodehydration step, which can be promoted by heating. beilstein-journals.orgresearchgate.net

Chemical Derivatization and Functionalization of this compound

The presence of a reactive chlorine atom at the 5-position and a modifiable phenyl ring at the 3-position makes this compound an excellent substrate for further chemical transformations to generate diverse molecular libraries.

Reactions at the 5-Position (Nucleophilic Substitutions)

It is important to distinguish the subject compound, this compound, from its isomer, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole. chemicalbook.com In the former, the chlorine atom is directly attached to the C5 carbon of the heterocyclic ring. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common feature for halogenated electron-deficient heterocycles. chim.it

The electrophilic nature of the C5 carbon allows for the displacement of the chloride by a wide range of nucleophiles. This reactivity is fundamental for introducing diverse functional groups at this position. Examples of such transformations include:

Amination: Reaction with primary or secondary amines to yield 5-amino-3-phenyl-1,2,4-oxadiazole derivatives.

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides to form the corresponding 5-ether derivatives.

Thiolation: Reaction with thiols or thiolates to produce 5-thioether compounds.

These substitution reactions significantly expand the chemical space accessible from the this compound scaffold, enabling the synthesis of compounds with tailored properties. nih.gov

Modifications of the Phenyl Ring for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For 3-phenyl-1,2,4-oxadiazole derivatives, modifications to the phenyl ring are a common strategy to probe interactions with biological targets and improve efficacy. nih.govnih.gov

These modifications are typically introduced by starting the synthesis with appropriately substituted benzonitriles or benzamidoximes. By incorporating various substituents—such as halogens, alkyl, alkoxy, nitro, or cyano groups—at different positions (ortho, meta, para) on the phenyl ring, chemists can systematically evaluate the electronic and steric effects of these changes on the molecule's activity. nih.govtandfonline.com For instance, studies have shown that the introduction of electron-withdrawing or electron-donating groups can significantly alter the antiproliferative or receptor-binding potency of 1,2,4-oxadiazole-based compounds. nih.gov

Table 2: Examples of Phenyl Ring Modifications and Their Potential Impact in SAR Studies

| Substituent Type | Position | Potential Effect on Activity | Rationale |

| Electron-Withdrawing (e.g., -CF₃, -NO₂) | para, meta | May increase activity | Can enhance hydrogen bonding or alter electronic properties for target binding. nih.gov |

| Electron-Donating (e.g., -OCH₃, -CH₃) | para | May increase or decrease activity | Can influence metabolic stability and hydrophobic interactions. nih.gov |

| Halogens (e.g., -Cl, -F) | various | Often enhances activity | Can increase lipophilicity and participate in halogen bonding. nih.gov |

| Bulky groups (e.g., -tBu) | ortho | May decrease activity | Can cause steric hindrance, preventing optimal binding to a target. |

Formation of Complex Hybrid Scaffolds Incorporating 1,2,4-Oxadiazole

The 1,2,4-oxadiazole ring is recognized as a valuable pharmacophore and a bioisosteric replacement for amide and ester groups. mdpi.com This has led to its incorporation into more complex "hybrid" molecules, which combine the oxadiazole core with other known pharmacophores to create novel chemical entities with potentially synergistic or multi-target activities. nih.govnih.gov

Starting from this compound, the nucleophilic substitution at the 5-position is a primary method for linking the oxadiazole to another molecular scaffold. frontiersin.org For example, reacting the 5-chloro derivative with a compound containing a nucleophilic group (e.g., an amine or phenol) that is part of another heterocyclic system (like quinazoline, pyrimidine, or benzimidazole) can generate complex hybrid structures. frontiersin.orgnih.gov This modular approach allows for the systematic construction of large and diverse libraries of compounds for high-throughput screening in drug discovery programs.

Metal Complexation and Ligand Synthesis with 1,2,4-Oxadiazole Derivatives

The nitrogen atoms within the 1,2,4-oxadiazole ring possess lone pairs of electrons, enabling them to act as coordination sites for metal ions. nih.govnih.gov Although less explored than their 1,3,4-oxadiazole counterparts, 1,2,4-oxadiazole derivatives have been successfully used as ligands in coordination chemistry. nih.govresearchgate.net

Derivatives of 3-phenyl-1,2,4-oxadiazole can be designed to be bidentate or polydentate ligands by introducing additional coordinating groups. nih.gov For instance, replacing the phenyl group with a pyridine ring creates a bidentate N,N-donor ligand capable of chelating to metal centers like Cu(II), Ni(II), and Zn(II). nih.gov The resulting metal complexes can exhibit interesting properties, including enhanced biological activity compared to the free ligand or novel applications in materials science, such as in the formation of coordination polymers. nih.govacs.orgmdpi.com The coordination geometry and the properties of the final complex are influenced by the nature of the metal ion, the specific substitution pattern on the oxadiazole ligand, and the reaction conditions. researchgate.net

Reaction Mechanisms and Mechanistic Investigations of 1,2,4-Oxadiazole Formation and Transformation

The formation and transformation of the 1,2,4-oxadiazole ring are governed by a variety of reaction mechanisms, reflecting the unique electronic properties of the heterocycle. The ring is characterized by a low level of aromaticity and a labile O-N bond, which is susceptible to cleavage. chim.itresearchgate.net These features make the 1,2,4-oxadiazole core not only synthetically accessible through several pathways but also a versatile precursor for rearrangement reactions leading to other heterocyclic systems. chim.itresearchgate.net Mechanistic studies have been crucial in optimizing synthetic routes and understanding the reactivity of this important scaffold.

The construction of the 1,2,4-oxadiazole ring is predominantly achieved through two main mechanistic pathways: the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. beilstein-journals.org More recent investigations have also highlighted the utility of oxidative cyclization strategies.

Amidoxime Route ([4+1] Approach): This is the most widely utilized method for synthesizing 1,2,4-oxadiazoles. chim.it The mechanism is a two-stage process that begins with the O-acylation of an amidoxime by a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). nih.govmdpi.com This step is analogous to amide bond formation and can often proceed at room temperature. mdpi.com The resulting O-acylamidoxime intermediate can sometimes be isolated. chim.it The second stage is an intramolecular cyclodehydration, which typically requires heating to temperatures above 100°C to form the final 1,2,4-oxadiazole ring. beilstein-journals.org

1,3-Dipolar Cycloaddition ([3+2] Approach): The classical synthesis first reported by Tiemann and Krüger involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. chim.itnih.gov The nitrile oxide, acting as the three-atom component, undergoes a concerted cycloaddition with the nitrile's carbon-nitrogen triple bond. chim.it A significant mechanistic challenge in this approach is the potential for the nitrile oxide to dimerize, which can lead to the formation of undesired byproducts such as 1,2,5-oxadiazole-2-oxides (furoxans). nih.gov

Oxidative Cyclization Mechanisms: A newer class of reactions involves the formation of the heterocyclic core via oxidative coupling. These methods circumvent the need for pre-functionalized precursors. For instance, N-acyl amidines can undergo an NBS-promoted oxidative cyclization. nih.gov The proposed mechanism involves the initial formation of an N-brominated intermediate, followed by dehydrobromination and subsequent N–O bond formation to yield the 1,2,4-oxadiazole ring. nih.gov Another pathway involves the copper-catalyzed cascade reaction of amidines and methylarenes, which proceeds through a one-pot oxidation-amination-cyclization tandem process involving the formation of C–N, C–O, and N–O bonds. mdpi.com

| Mechanism | Precursors | Key Mechanistic Steps | Notes |

|---|---|---|---|

| Amidoxime Route ([4+1]) | Amidoxime + Carboxylic Acid/Derivative | 1. O-acylation of amidoxime to form O-acylamidoxime intermediate. 2. Intramolecular cyclodehydration. | Most widely applied method; intermediate can sometimes be isolated. chim.itbeilstein-journals.org |

| 1,3-Dipolar Cycloaddition ([3+2]) | Nitrile + Nitrile Oxide | Concerted [3+2] cycloaddition reaction. | Classical method; can be complicated by nitrile oxide dimerization. nih.gov |

| Oxidative Cyclization | e.g., N-Acyl Amidines | Formation of an N-halogenated intermediate followed by dehydrohalogenation and N–O bond formation. | Forms the heterocyclic core via oxidative C-H, N-H, or O-H coupling. nih.govmdpi.com |

The inherent reactivity of the 1,2,4-oxadiazole ring, stemming from its weak O-N bond and electrophilic carbon atoms, facilitates a variety of rearrangement and transformation reactions. chim.it These transformations are often triggered thermally, photochemically, or by nucleophilic attack.

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): This mechanism is particularly relevant for substituted 1,2,4-oxadiazoles, including chloro-derivatives. The electrophilic nature of the C(5) position in compounds like 3-chloro-1,2,4-oxadiazoles makes it susceptible to nucleophilic attack. chim.it In a documented example, the reaction of a 3-chloro-1,2,4-oxadiazole with allylamine initiates the ANRORC pathway. chim.it The mechanism proceeds via:

Nucleophilic attack of the amine at the C(5) position.

Opening of the oxadiazole ring to form an open-chain intermediate.

Elimination of hydrochloric acid (HCl) to generate a nitrile-oxide intermediate.

A final intramolecular [3+2] cycloaddition to form a new heterocyclic system (e.g., a tetrahydro-isoxazolo-[3,4-d]-pyrimidine). chim.it

Boulton-Katritzky Rearrangement (BKR): The BKR is a widely studied thermal rearrangement of 1,2,4-oxadiazoles. chim.itresearchgate.net The mechanism is an internal nucleophilic substitution. It involves the attack of a nucleophilic atom (Z) located within a three-atom side chain onto the electrophilic N(2) atom of the oxadiazole ring. chim.it The high electrophilicity of N(2) is a consequence of the polarized and readily cleavable O-N bond. This attack results in the displacement of the ring oxygen atom as the leaving group, leading to the formation of a new heterocyclic ring. chim.it Mechanistic studies have shown that the course of the BKR is influenced by substituents, solvent, and reaction conditions. chim.it

Other Rearrangements:

Migration-Nucleophilic Attack-Cyclization (MNAC): This is a base-mediated rearrangement observed in the transformation of 3-acylamino-1,2,4-oxadiazoles to the corresponding 2-acylamino-1,3,4-oxadiazole derivatives. chim.it

Photochemical Rearrangements: Upon irradiation, 1,2,4-oxadiazoles can undergo various transformations. Depending on the reaction medium and substituents, these can include a ring contraction-ring expansion route to form 1,3,4-oxadiazoles or an internal-cyclization isomerization to yield a regioisomeric 1,2,4-oxadiazole. chim.it

| Mechanism | Key Mechanistic Feature | Trigger | Typical Outcome |

|---|---|---|---|

| ANRORC | Nucleophilic addition at C(5), ring opening, elimination, and ring closure via a nitrile-oxide intermediate. | Nucleophilic attack | Formation of a new heterocyclic system. chim.it |

| Boulton-Katritzky (BKR) | Internal nucleophilic substitution; side-chain nucleophile attacks ring N(2). | Thermal | Rearrangement to a different heterocycle (e.g., isoxazolines, imidazoles). chim.it |

| MNAC | Migration-Nucleophilic Attack-Cyclization cascade. | Base-mediated | Rearrangement of 3-acylamino-1,2,4-oxadiazoles to 1,3,4-oxadiazoles. chim.it |

| Photochemical Rearrangement | Ring contraction-expansion or internal cyclization. | Irradiation (UV light) | Formation of regioisomeric oxadiazoles or other heterocycles. chim.it |

Based on comprehensive searches for theoretical and computational investigations of the specific chemical compound this compound, it has been determined that detailed, publicly available research data for the requested analyses is not available.

While extensive literature exists on the computational modeling and theoretical properties of the 1,2,4-oxadiazole class of compounds and its various derivatives, specific studies containing the required data for this compound could not be located. The user's strict instructions to focus solely on this compound and to include detailed, scientifically accurate data tables and research findings for each specified subsection (Electronic Structure Analysis, Reactivity Descriptors, Thermochemical Properties, Spectroscopic Property Predictions, and Conformational Analysis) cannot be fulfilled without access to such dedicated research.

Generating an article with the required level of scientific accuracy and detail is therefore not possible at this time. An article could be produced on a different, more thoroughly researched 1,2,4-oxadiazole derivative if the user wishes to provide an alternative subject.

Iii. Theoretical and Computational Investigations of 5 Chloro 3 Phenyl 1,2,4 Oxadiazole

Molecular Modeling and Simulation Studies

Molecular Dynamics Simulations in Biological Systems

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide insights into the stability of ligand-protein complexes and can reveal the conformational changes that occur upon binding.

For the broader class of 3,5-disubstituted-1,2,4-oxadiazoles, MD simulations have been employed to corroborate findings from molecular docking studies. For instance, simulations have been used to assess the binding stability of oxadiazole derivatives with targets such as the bacterial protein B. subtilis TagU, as well as rhomboid protease and NAD(P)H oxidase. researchgate.net These simulations help to confirm that the binding poses predicted by docking are maintained in a dynamic, solvated environment, thus strengthening the case for the compound's proposed mechanism of action. researchgate.net While specific MD simulation data for 5-Chloro-3-phenyl-1,2,4-oxadiazole is not extensively detailed in the reviewed literature, the application of this technique to structurally similar compounds highlights its importance in validating and refining interaction models derived from other computational methods.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds by establishing a mathematical correlation between the chemical structure and biological activity of a series of compounds. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), extend this by considering the 3D properties of molecules.

Several 3D-QSAR studies have been conducted on series of 1,2,4-oxadiazole (B8745197) derivatives to understand the structural requirements for their biological activities, such as antibacterial effects targeting penicillin-binding proteins (PBPs) or inhibition of enzymes like Sortase A. nih.govnih.gov

CoMFA and CoMSIA Findings for 1,2,4-Oxadiazole Scaffolds:

Steric Properties: CoMFA steric contour maps have indicated that for 3-phenyl-1,2,4-oxadiazole derivatives, a bulky substituent at the para-position of the 3-phenyl ring is favorable for antibacterial activity. nih.gov Conversely, large substitutions at the para-position of a 5-phenyl ring are not well-tolerated. nih.gov

Electrostatic Properties: Electrostatic contour maps have shown that for 5-phenyl-1,2,4-oxadiazoles, an electropositive group at the para-position of the phenyl ring enhances antibacterial activity. nih.gov

Hydrophilic/Hydrophobic Properties: CoMSIA models have revealed a preference for hydrophilic groups around the 5-phenyl ring to increase activity. In some models, a hydrophobic substituent in other regions, such as ring D of certain 1,2,4-oxadiazole inhibitors of Sortase A, was found to be essential for activity. nih.gov

These models provide predictive power for the biological activity of newly designed compounds and offer a framework for understanding the structure-activity relationships within this chemical class. nih.govnih.gov The validity of these models is assessed using statistical metrics like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²), where values greater than 0.5 and 0.6, respectively, are considered acceptable. nih.gov

Table 1: Representative Statistical Parameters for 3D-QSAR Models of 1,2,4-Oxadiazole Derivatives

| Model Type | Target/Activity | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | Key Finding for 3-Phenyl Scaffold |

|---|---|---|---|---|

| CoMFA | Antibacterial (S. aureus) | > 0.5 | > 0.6 | A bulky para-substituent on the 3-phenyl ring is favorable. nih.gov |

| CoMSIA | Antibacterial (S. aureus) | > 0.5 | > 0.6 | Hydrophilic groups are preferred around the 5-phenyl ring. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Drug-Likeness Predictions

Before significant resources are invested in synthesizing and testing new chemical entities, in silico predictions of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties and drug-likeness are crucial. nih.gov These computational screens help to identify compounds with potentially favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development. nih.gov

For various series of 1,2,4-oxadiazole and other related heterocyclic derivatives, ADME and drug-likeness properties are commonly evaluated based on established rules such as Lipinski's Rule of Five and Veber's Rule.

Lipinski's Rule of Five: This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria: a molecular weight of ≤500 Da, a logP (octanol-water partition coefficient) of ≤5, ≤5 hydrogen bond donors, and ≤10 hydrogen bond acceptors. Studies on 1,3,4-oxadiazole derivatives have shown that many compounds in these series comply with Lipinski's rule, indicating good potential drug-likeness. nih.gov

Veber's Rule: This rule relates to oral bioavailability and states that compounds with a rotatable bond count of ≤10 and a polar surface area (PSA) of ≤140 Ų are more likely to have good oral bioavailability. This has also been a key evaluation parameter for oxadiazole derivatives. nih.gov

While specific ADME prediction data for this compound is not detailed in the provided search results, the general class of small molecule oxadiazoles is often designed to fit within these desirable physicochemical parameters.

Table 2: Common In Silico ADME and Drug-Likeness Parameters Evaluated for Oxadiazole Derivatives

| Parameter | Desirable Range/Rule | Relevance |

|---|---|---|

| Molecular Weight | ≤ 500 Da | Oral bioavailability (Lipinski) |

| LogP | ≤ 5 | Permeability and oral bioavailability (Lipinski) |

| Hydrogen Bond Donors | ≤ 5 | Permeability and oral bioavailability (Lipinski) |

| Hydrogen Bond Acceptors | ≤ 10 | Permeability and oral bioavailability (Lipinski) |

| Polar Surface Area (PSA) | ≤ 140 Ų | Membrane permeability and oral bioavailability (Veber) |

Molecular Docking Assessments for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

Derivatives of 1,2,4-oxadiazole have been the subject of numerous molecular docking studies to explore their interactions with a wide range of biological targets. These studies are crucial for structure-based drug design and for rationalizing observed biological activities.

Antibacterial Targets: Docking studies have been used to identify 1,2,4-oxadiazoles as inhibitors of penicillin-binding proteins (PBPs), which are essential for bacterial cell-wall biosynthesis. nih.gov

Antiviral Targets: A series of 3-phenyl-1,2,4-oxadiazole derivatives were identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication. Docking helped to understand the structure-activity relationships within this series. nih.gov

Enzyme Inhibition: Docking has been applied to study the inhibition of Sortase A (SrtA) in S. aureus by 1,2,4-oxadiazole analogs, providing insights into the critical features needed for inhibitor design. nih.gov In another study, a para-substituted phenyl ring at the 3-position of the 1,2,4-oxadiazole was found to be a crucial substituent for the inhibition of Sirt2. nih.gov

Receptor Targets: The potential of 1,2,4-oxadiazole derivatives as nematicides has been investigated through docking with acetylcholine receptors. mdpi.com

These studies typically report a docking score, which is an estimate of the binding free energy (often in kcal/mol), and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the target's active site. For example, in the docking of oxadiazole derivatives against the epidermal growth factor receptor (EGFR) tyrosine kinase domain, hydrogen bonds with residues like Met769 were frequently observed. nih.gov

Table 3: Examples of Molecular Docking Targets for 1,2,4-Oxadiazole Derivatives

| Target Protein | PDB ID | Biological Role | Example Finding |

|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | N/A | Viral Replication | Identification of a 3-phenyl-1,2,4-oxadiazole scaffold as a promising lead for inhibitor design. nih.gov |

| Sortase A (SrtA) | N/A | Bacterial Virulence | Docking created desirable poses to understand binding and guide the design of new inhibitors. nih.gov |

| EGFR Tyrosine Kinase | 1M17 | Cancer Proliferation | Nitrogen atoms of the oxadiazole ring formed hydrogen bonds with Met769. nih.gov |

| Penicillin-Binding Proteins (PBPs) | N/A | Bacterial Cell Wall Synthesis | Computational docking led to the discovery of this class of antibiotics. nih.gov |

V. Future Directions and Emerging Research Avenues

Development of Multi-Targeted Therapeutics Incorporating 5-Chloro-3-phenyl-1,2,4-oxadiazole Scaffolds

The concept of multi-targeted therapeutics, where a single molecule is designed to interact with multiple biological targets, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The 1,2,4-oxadiazole (B8745197) ring, including its 5-chloro-3-phenyl substituted variant, is an attractive scaffold for this approach. Its ability to act as a bioisostere for ester and amide groups allows for the modification of existing drugs to improve their pharmacokinetic profiles and target engagement. chim.ithud.ac.uk

Recent research has focused on creating hybrid molecules that combine the 1,2,4-oxadiazole moiety with other known pharmacophores to achieve a synergistic effect. For instance, novel 1,2,4-oxadiazole/quinazoline-4-one hybrids have been designed as antiproliferative agents that can inhibit both BRAF and tyrosine kinase (TK), two key players in tumor development. frontiersin.org Similarly, derivatives of 1,2,4-oxadiazole linked to 5-fluorouracil (B62378) have shown potential as anticancer agents. nih.gov The development of such multi-targeted agents could lead to more effective and durable therapeutic responses.

A notable example is the investigation of 1,2,4-oxadiazole derivatives as dual modulators of the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR), both of which are important nuclear receptors involved in various metabolic pathways. nih.gov By fine-tuning the substituents on the 1,2,4-oxadiazole core, researchers aim to create compounds with specific agonist or antagonist activities at these receptors, opening up new therapeutic possibilities for metabolic diseases. nih.gov

Interactive Table: Examples of Multi-Targeted Therapeutics Research

| Research Area | Target(s) | Compound Type | Potential Application |

| Oncology | BRAF, Tyrosine Kinase (TK) | 1,2,4-Oxadiazole/Quinazoline-4-one Hybrids | Cancer Treatment |

| Oncology | Thymidylate Synthase | 1,2,4-Oxadiazole-5-fluorouracil Conjugates | Cancer Treatment |

| Metabolic Diseases | Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR) | 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole Derivatives | Metabolic Disorders |

| Neurodegenerative Diseases | Stearoyl-CoA Desaturase (SCD) | 1,2,4-Oxadiazole Analogs | Parkinson's Disease |

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of 1,2,4-oxadiazoles, including this compound, has traditionally relied on methods like the reaction of amidoximes with acyl chlorides or 1,3-dipolar cycloadditions. nih.gov However, there is a growing emphasis on developing more efficient, sustainable, and environmentally friendly synthetic protocols.

Recent advancements include one-pot syntheses that avoid the isolation of intermediates, thereby saving time and resources. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and higher yields. nih.gov For example, a novel methodology using silica (B1680970) gel as a solid support under microwave irradiation has been developed for the efficient construction of the 1,2,4-oxadiazole ring. nih.gov

Advanced Computational Approaches for Drug Design and Discovery

Computational methods are playing an increasingly crucial role in modern drug discovery, and the design of this compound-based compounds is no exception. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening are being employed to predict the biological activity of novel derivatives and to understand their interactions with target proteins at the molecular level. mdpi.comrsc.org

For instance, molecular docking studies have been used to investigate the binding modes of 1,2,4-oxadiazole derivatives with targets like caspase-3, an important enzyme in apoptosis, and the epidermal growth factor receptor (EGFR), a key target in cancer therapy. mdpi.comrsc.orgrsc.org These computational insights help in the rational design of more potent and selective inhibitors. QSAR models can establish a mathematical relationship between the chemical structure of the compounds and their biological activity, guiding the synthesis of new analogues with improved properties. mdpi.com

Virtual screening of large compound libraries allows for the rapid identification of potential hits with desired biological activities, which can then be synthesized and tested experimentally. electronicsandbooks.com This approach significantly accelerates the early stages of drug discovery.

Interactive Table: Computational Approaches in 1,2,4-Oxadiazole Research

| Computational Method | Application | Target/Purpose |

| Molecular Docking | Predict binding modes and energies | Caspase-3, EGFR, FXR, PXR |

| QSAR | Correlate structure with biological activity | Anticancer activity, Receptor modulation |

| Virtual Screening | Identify potential lead compounds | GPR119 agonists, New therapeutic targets |

Investigation of this compound in Other Biomedical and Material Science Applications

While the primary focus of research on this compound has been in medicinal chemistry, its unique properties suggest potential applications in other scientific domains. The 1,2,4-oxadiazole ring system is known to possess interesting electronic and photophysical properties, making it a candidate for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors. nih.govsmolecule.comsmolecule.com

In the biomedical field, beyond drug discovery, these compounds could be explored as probes for studying biological processes or as components of diagnostic tools. Their ability to interact with specific biological targets could be harnessed for the development of imaging agents or biosensors. The investigation of 1,2,4-oxadiazole derivatives as antimicrobial agents is also an active area of research, with some analogues showing promising activity against gastrointestinal pathogens. nih.gov

Translational Research and Pre-clinical Development of Promising Analogues

The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into clinical applications. For this compound and its analogues, this involves a rigorous process of pre-clinical development. This stage includes comprehensive studies to evaluate the efficacy, safety, and pharmacokinetic properties of lead compounds in cellular and animal models of disease.

A significant example of translational research is the identification of a series of 1,2,4-oxadiazoles that can rescue yeast cells from the cytotoxicity of α-synuclein, a protein implicated in Parkinson's disease. researchgate.net Further studies revealed that these compounds act by inhibiting stearoyl-CoA desaturase (SCD), a key enzyme in lipid metabolism. researchgate.net This discovery has paved the way for the pre-clinical development of SCD inhibitors as a potential therapeutic strategy for Parkinson's disease and other synucleinopathies. researchgate.net

The journey from a promising compound to a clinically approved drug is long and challenging, requiring extensive optimization of the lead molecule to enhance its therapeutic index and ensure its suitability for human use. The continued investigation of this compound analogues in pre-clinical models will be crucial for realizing their full therapeutic potential.

常见问题

Q. What are the standard synthetic routes for 5-chloro-3-phenyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole derivatives are prepared by condensing substituted benzamidines with acyl chlorides in pyridine under reflux . Optimization involves adjusting reaction time, temperature (e.g., 114°C for 1.5 hours for similar oxadiazoles), and stoichiometric ratios of reagents. Purification often employs column chromatography and recrystallization from solvents like dichloromethane or ethyl acetate .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch near 750 cm⁻¹).

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., phenyl proton signals at δ 7.4–8.1 ppm).

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 207).

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., C-H···N hydrogen bonds in crystal packing) .

Q. How can researchers screen the biological activity of this compound derivatives?

Common assays include:

- Antiviral activity : Plaque reduction assays against human rhinoviruses (hRV) or respiratory syncytial virus (RSV) .

- Antioxidant potential : DPPH/ABTS⁺ radical scavenging or inhibition of DNA oxidation induced by AAPH/Cu²⁺ .

- Cytotoxicity profiling : MTT assays on mammalian cell lines to assess therapeutic indices .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in base-catalyzed rearrangements?

Kinetic studies of analogous oxadiazoles reveal dual reaction pathways: a proton-independent (uncatalyzed) route and a base-catalyzed pathway dominant at higher pH. Computational modeling (e.g., DFT) can identify transition states and charge distribution, showing how electron-withdrawing groups (e.g., Cl) stabilize intermediates .

Q. How do structural modifications of this compound enhance its pharmacological properties?

- Substituent effects : Introducing electron-donating groups (e.g., -OCH₃) on the phenyl ring increases antioxidant activity by stabilizing radical intermediates .

- Heterocyclic fusion : Adding benzotriazole moieties improves antiviral potency but may raise cytotoxicity, requiring careful SAR balancing .

Q. How should researchers address contradictions in biological activity data across studies?

- Control experiments : Verify compound purity via HPLC and rule out solvent/impurity effects.

- Assay standardization : Use consistent cell lines (e.g., HeLa for hRV) and normalize results to positive controls (e.g., ribavirin for antivirals) .

- Meta-analysis : Compare logP, PSA, and metabolic stability to identify outliers in pharmacokinetic profiles .

Q. What computational strategies support the design of this compound derivatives for nematicidal applications?

Molecular docking against nematode-specific targets (e.g., acetylcholinesterase) and MD simulations predict binding modes. Amide-functionalized derivatives exhibit improved nematicidal activity by enhancing hydrogen bonding with catalytic residues .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

- Disorder management : Chlorine atoms in flexible side chains may require constrained refinement.

- Hydrogen bonding networks : Weak interactions (e.g., C-H···Cl) must be modeled with high-resolution data (≤ 0.8 Å) to avoid overinterpretation .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。